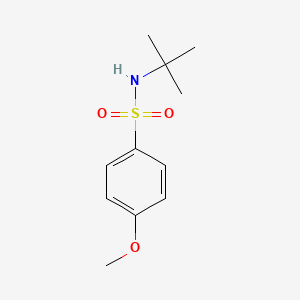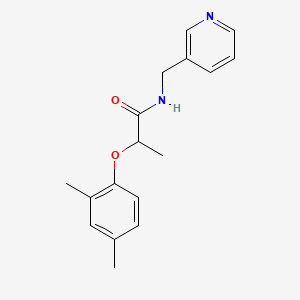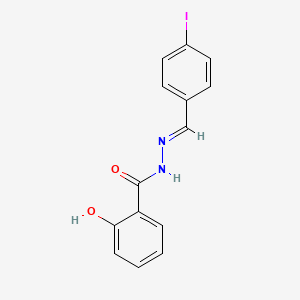
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine" is a chemical compound of interest in various scientific research areas. It belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom.
Synthesis Analysis
The synthesis of similar thiazole derivatives involves various chemical reactions and techniques. For example, Yakantham et al. (2019) described the synthesis of thiazole derivatives by confirming their structures through NMR and mass spectra (Yakantham, Sreenivasulu, & Raju, 2019). Another study by Uwabagira et al. (2018) detailed the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, using precursors under specific synthesis conditions (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic methods. For instance, the crystal structure of related compounds has been determined using X-ray diffraction techniques, as reported by Wan et al. (2006) (Wan et al., 2006).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Androsov (2008) discussed the ring-opening reactions of similar thiadiazole compounds to produce thioketene intermediates (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiazole compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined using various analytical methods like NMR, mass spectrometry, and X-ray crystallography.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in various fields. Studies like those by Gully et al. (2002) provide insights into the biochemical and pharmacological characteristics of similar compounds (Gully et al., 2002).
科学的研究の応用
Antimicrobial and Antifungal Activities
Research on derivatives similar to N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown promising antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized triazole derivatives exhibiting good or moderate activities against various microorganisms, highlighting the potential of thiazol-2-amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Evaluation
The compound's framework is conducive to modifications that yield derivatives with anticancer activities. Yakantham et al. (2019) demonstrated that thiazol-4-amine derivatives possess good to moderate activity against various human cancer cell lines, indicating the potential of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a scaffold for anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Molluscicidal Properties
The structural analogs of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine have been investigated for their molluscicidal properties, offering a potential avenue for controlling schistosomiasis by targeting the intermediate host snails. El-Bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines showing activity against B. alexandrina snails, suggesting similar compounds could be explored for environmental applications (El-Bayouki & Basyouni, 1988).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-14(18)4-3-5-15(11)19-17-20-16(10-22-17)12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWCYPJOFRFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)

![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)



![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)
![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)



